4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Overview
Description
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a piperazine moiety, and a thieno[2,3-d]pyrimidine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-Chlorophenoxyethylamine: This intermediate is synthesized by reacting 4-chlorophenol with ethylene oxide under basic conditions to form 4-chlorophenoxyethanol, which is then converted to 4-chlorophenoxyethylamine using ammonia.
Formation of Piperazine Derivative: The 4-chlorophenoxyethylamine is reacted with piperazine to form the corresponding piperazine derivative.
Synthesis of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Final Coupling Reaction: The piperazine derivative is then coupled with the thieno[2,3-d]pyrimidine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidine: Similar structure with a bromine atom instead of fluorine.
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the thieno[2,3-d]pyrimidine core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClFN4OS/c25-18-3-7-20(8-4-18)31-14-13-29-9-11-30(12-10-29)23-22-21(15-32-24(22)28-16-27-23)17-1-5-19(26)6-2-17/h1-8,15-16H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXKRRUJHHRXDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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